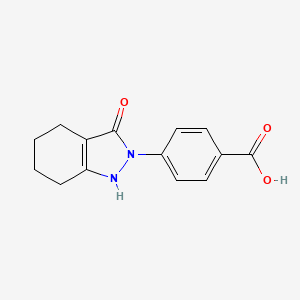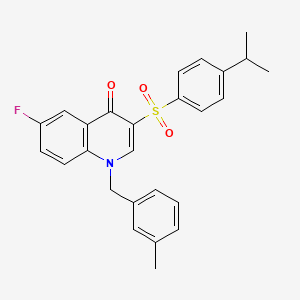
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the quinoline class of compounds. It is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. In recent years, there has been growing interest in the potential therapeutic applications of this compound in the treatment of various inflammatory and autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is primarily through its inhibition of this compound. This compound is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a key signaling molecule that regulates inflammation and immune responses. By inhibiting this compound, this compound increases the levels of cAMP, which in turn leads to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its anti-inflammatory and immunomodulatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to inhibit the activation of immune cells such as T cells and macrophages. It has also been shown to have antioxidant and neuroprotective effects in certain models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one for lab experiments is its high potency and selectivity for this compound. This makes it a useful tool for investigating the role of this compound in various biological processes and disease models. However, one limitation of the compound is its relatively poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one. One area of interest is in the development of novel therapeutic agents based on the compound for the treatment of various inflammatory and autoimmune diseases. Another potential direction is in the investigation of the compound's effects on other signaling pathways and biological processes beyond this compound inhibition. Finally, there is also potential for the development of new synthetic methods for the compound that could improve its solubility and other properties.
Métodos De Síntesis
The synthesis of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is a multi-step process that involves the use of several chemical reagents and catalysts. The synthesis typically begins with the preparation of a suitable starting material, which is then subjected to a series of chemical reactions to produce the final product. The exact details of the synthesis method may vary depending on the specific application and requirements of the compound.
Aplicaciones Científicas De Investigación
The primary scientific research application of 6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is in the field of drug discovery and development. The compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models of inflammatory and autoimmune diseases. It has also been investigated as a potential treatment for other conditions such as cancer, neurodegenerative disorders, and infectious diseases.
Propiedades
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3S/c1-17(2)20-7-10-22(11-8-20)32(30,31)25-16-28(15-19-6-4-5-18(3)13-19)24-12-9-21(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZJHIOOPAMLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

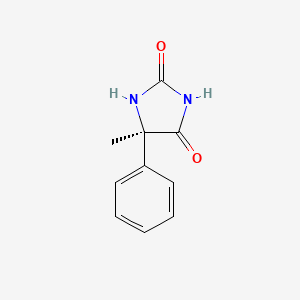
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2955589.png)
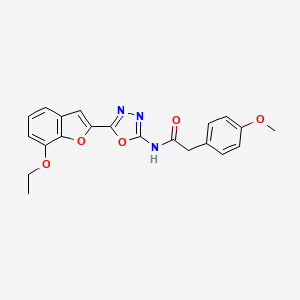
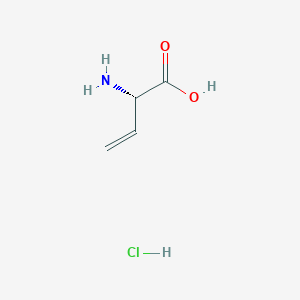
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide](/img/structure/B2955595.png)
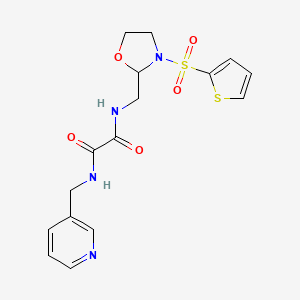

![N-(3,5-dimethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2955603.png)
![N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2955604.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2955608.png)


